molecular formula C7H6N2O4 B112913 3-Amino-4-nitrobenzoic acid CAS No. 6968-22-5

3-Amino-4-nitrobenzoic acid

Cat. No. B112913
CAS RN: 6968-22-5
M. Wt: 182.13 g/mol
InChI Key: LYCCVBLUKJRDOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-nitrobenzoic acid is a compound with the molecular formula C7H6N2O4 . It is used in various scientific research applications, including as a substrate for enzymatic reactions .


Synthesis Analysis

Single crystals of 4-amino-3-nitrobenzoic acid suitable for X-ray analysis were obtained by the slow evaporation method . The new compound structure was studied by IR and UV spectroscopy, thermogravimetric analysis, elemental analysis, as well as Hirshfeld surface analysis and Molecular Docking .


Molecular Structure Analysis

The preparation of 4-amino-3-nitrobenzoic acid in the triclinic crystal form has been established. The monoclinic form is called polymorph I, while triclinic crystals are designated as polymorph II . In the former polymorph, 4-A3NBA molecules are associated with the 3D network by H-bonds, while in the case of the latter polymorph, the H-bonded layers are incorporated into crystal structure by π•••π interactions .


Chemical Reactions Analysis

The synthesis of 4-amino-3-nitrobenzoic acid is a simple Fischer esterification reaction .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 182.13 . It is a white crystalline solid .

Scientific Research Applications

Synthesis and Industrial Applications

  • 3-Amino-4-nitrobenzoic acid is significant in organic chemistry and industrial production, primarily as an intermediate for medicines and dyes. It plays a crucial role in the manufacture of azo dyes, biodobenzene acid, bile acid filmo, and is a key raw material in pressure-ian replication materials. Its synthesis involves nitration reactions using benzoic acid as raw materials, followed by reduction reactions, including iron and metal palladium catalytic reduction (Yin Qun, 2010).

Educational Applications in Chemistry

  • The compound is used in educational settings, such as in introductory organic chemistry courses, where its synthesis via a Fischer esterification reaction serves as a practical experiment. This reaction demonstrates the conversion to 4-amino-3-nitrobenzoic acid methyl ester, illustrating basic organic synthesis concepts (Caleb M Kam et al., 2020).

Molecular Co-Crystal Formation

  • 3-Amino-4-nitrobenzoic acid is used in the formation of molecular co-crystals, such as its adduct with 3-amino-1H-1,2,4-triazole. These structures, determined through X-ray diffraction, are significant for understanding molecular interactions and designing materials with specific properties (D. Lynch et al., 1994).

Microbial Transformation Research

  • In the field of environmental microbiology, studies focus on the microbial transformation of compounds like 3-nitrobenzoic acid in sewage effluent. These transformations are important for understanding the environmental fate of nitroaromatic compounds and their potential toxicity (L. E. Hallas & M. Alexander, 1983).

Pharmacological Research

  • Research has identified derivatives of 3-nitro-4-amino benzoic acids as selective agonists for the GPR109b receptor, a human GPCR. Such findings are crucial for developing new drugs targeting specific receptors (P. Skinner et al., 2007).

Safety And Hazards

The compound causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The biochemical and physiological effects of 4-A3NBA are not well understood. Therefore, future directions for 4-A3NBA research include an investigation of its biochemical and physiological effects, as well as its potential applications in drug development .

properties

IUPAC Name

3-amino-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c8-5-3-4(7(10)11)1-2-6(5)9(12)13/h1-3H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCCVBLUKJRDOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40281179
Record name 3-amino-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40281179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-nitrobenzoic acid

CAS RN

6968-22-5
Record name 6968-22-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20672
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-amino-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40281179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-4-nitrobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Amino-4-nitrobenzoic acid
Reactant of Route 3
Reactant of Route 3
3-Amino-4-nitrobenzoic acid
Reactant of Route 4
Reactant of Route 4
3-Amino-4-nitrobenzoic acid
Reactant of Route 5
Reactant of Route 5
3-Amino-4-nitrobenzoic acid
Reactant of Route 6
Reactant of Route 6
3-Amino-4-nitrobenzoic acid

Citations

For This Compound
27
Citations
B Quillian, J Hendricks, M Trivitayakhun… - Acta Crystallographica …, 2015 - scripts.iucr.org
… , after the reaction of crude (5-amino-2-nitrophenyl)methanol, prepared from the reduction of 5-amino-2-nitrobenzoic acid, with acetic anhydride suggests 3-amino-4-nitrobenzoic acid is …
Number of citations: 1 scripts.iucr.org
MJ Danzig, HP Schultz - Quarterly Journal of the Florida Academy of …, 1954 - JSTOR
… (1891) reported the synthesis of 3 amino-4-nitrobenzoic acid; the first synthesis was … 3-amino-4-nitrobenzoic acid. The need for relatively large quanti ties of 3-amino-4-nitrobenzoic acid …
Number of citations: 0 www.jstor.org
GO Doak, HG Steinman, H Eagle - Journal of the American …, 1945 - ACS Publications
The absorption spectra of a number of polyene derivatives of cyanoacetic acid and its esters have been measured and compared. Particular atten-tion has been paid to the effects on …
Number of citations: 1 pubs.acs.org
S Seko, K Miyake, N Kawamura - Journal of the Chemical Society …, 1999 - pubs.rsc.org
… 3-amino-4-nitrobenzoic acid 20 in only 14% yield, and 80% of the starting material was recovered (Table 4, Entry 1). However, by the use of 2 equivalents of O-methylhydroxylamine, 7 …
Number of citations: 47 pubs.rsc.org
LJ Andrews, SJ Cristol, SL Lindenbaum… - Journal of the …, 1945 - ACS Publications
Seven previously unreported thioimido-benzoate hydrochloride's in a series of eleven com-pounds have been prepared by the general method of Pinner. 2. The thermal behavior of the …
Number of citations: 7 pubs.acs.org
J Yang, G Su, Y Ren, Y Chen - European Journal of Medicinal Chemistry, 2015 - Elsevier
… Compound 9 was obtained by refluxing 3-amino-4-nitrobenzoic acid with sulfuric acid in absolute ethanol according to the procedure for the preparation of 2. …
Number of citations: 13 www.sciencedirect.com
MC Chien, YK Lin, Y Liao, SH Chen, YW Chen… - ACS …, 2023 - ACS Publications
… In contrast, in the reduced method, 3-amino-4-nitrobenzoic acid is first incorporated into resin. SPPS then proceeds after the reduction of the 4-nitro group to the corresponding amine. (…
Number of citations: 0 pubs.acs.org
K Kanakarajan, R Goodrich, MJT Young… - Journal of the …, 1988 - ACS Publications
Reaction of-chymotrypsin with various aryl azido acyl imidazoles leads tocovalent attachmentof the aryl azide to the enzyme via an ester linkage. Photolysis of frozen solutions of the …
Number of citations: 37 pubs.acs.org
I Bułyszko - 2016 - repo.uni-hannover.de
… Similarly, 3-amino-4-nitrobenzoic acid (76) was not consumed by the mutant strain, whereas 4-fluoro- and 4-bromosubstituted compounds 75 and 40 were accepted and transformed …
Number of citations: 3 www.repo.uni-hannover.de
M Sainsbury - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary This chapter reviews the monocarboxylic acids of the benzene series under two categories: those derived from benzene and its homologs and derivatives by …
Number of citations: 2 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.